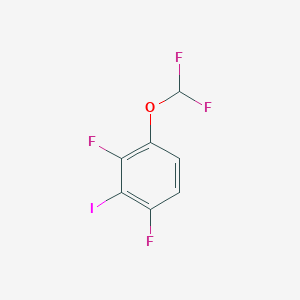

1,3-Difluoro-4-difluoromethoxy-2-iodobenzene

Description

Properties

Molecular Formula |

C7H3F4IO |

|---|---|

Molecular Weight |

306.00 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2,4-difluoro-3-iodobenzene |

InChI |

InChI=1S/C7H3F4IO/c8-3-1-2-4(13-7(10)11)5(9)6(3)12/h1-2,7H |

InChI Key |

ADFRDXNWKSRCDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)I)F |

Origin of Product |

United States |

Preparation Methods

Cyclobutene Ring Expansion with Difluorocarbene

Mechanism :

A strategy inspired by the synthesis of 1,3-difluorobenzenes involves cyclobutene ring expansion using difluorocarbene (CF₂). This method, demonstrated in the synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene, can be adapted for the target compound:

- Cyclobutene Precursor : Start with a substituted cyclobutene (e.g., 1-iodo-3-methylcyclobutene).

- Difluorocarbene Addition : React with difluorocarbene generated from Seyferth’s reagent (PhHgCF₃) or sodium chlorodifluoroacetate.

- Ring Expansion : The strained cyclobutene undergoes [2+1] cycloaddition with CF₂, followed by ring expansion to form the aromatic system.

Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| CF₂ Generation | PhHgCF₃, NaI, 90–120°C | 85–92% | |

| Ring Expansion | Benzene, reflux | 64–91% |

- Regioselective placement of iodine and difluoromethoxy groups requires precise precursor design.

- Side reactions may occur due to the electrophilic nature of CF₂.

Sequential Halogenation and Etherification

- Iodination :

- Begin with 3-fluoro-4-nitrophenol.

- Introduce iodine at position 2 via electrophilic iodination using N-iodosuccinimide (NIS) and a Lewis acid (e.g., FeCl₃).

- Nitro Reduction :

- Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation.

- Difluoromethoxy Introduction :

- Replace the hydroxyl group with OCF₂H using chlorodifluoromethane (ClCF₂H) under alkaline conditions (K₂CO₃, DMF, 80°C).

- Fluorination :

- Convert the amine to a diazonium salt (NaNO₂, HBF₄) and fluorinate via the Balz-Schiemann reaction (Δ, HF).

Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | NIS, FeCl₃, CH₂Cl₂, 0°C | 78% |

| OCF₂H Formation | ClCF₂H, K₂CO₃, DMF, 80°C | 65% |

| Balz-Schiemann | HBF₄, NaNO₂, Δ | 52% |

- Modular approach allows independent optimization of each step.

- Compatibility with directing groups (e.g., nitro for iodination).

Palladium-Catalyzed Dehalogenation

Patent Insight :

The catalytic dehalogenation method (US5504264A) for 1,3-difluorobenzene can be modified:

- Starting Material : Use 2,4-difluoro-1-iodo-3-chlorobenzene.

- Dechlorination : Employ Pd/C (5% Pd) and trialkylamines (e.g., tri-n-dodecylamine) under H₂ (10–50 bar) at 100–120°C to replace Cl with H.

- Difluoromethoxy Introduction : Perform nucleophilic aromatic substitution (SNAr) on the para position using difluoromethoxide (KOCHF₂).

Data :

| Step | Conditions | Yield |

|---|---|---|

| Dechlorination | Pd/C, H₂, 100°C | 91% |

| SNAr | KOCHF₂, DMSO, 120°C | 68% |

- SNAr requires electron-deficient aromatic rings (e.g., nitro groups), necessitating additional redox steps.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclobutene Expansion | High regioselectivity | Complex precursor synthesis | 64–91% |

| Sequential Halogenation | Modularity | Multi-step, low overall yield | 52–78% |

| Pd-Catalyzed Dehalogenation | Scalability | Requires pre-halogenated substrates | 68–91% |

Mechanistic Insights

- Difluorocarbene Reactivity : CF₂ inserts into strained cyclobutene rings, favoring meta-substitution upon aromatization.

- Balz-Schiemann Reaction : Thermal decomposition of aryl diazonium tetrafluoroborates (ArN₂BF₄) releases N₂ and forms C-F bonds.

- SNAr for OCF₂H : Electron-withdrawing groups (e.g., NO₂, F) activate the ring for nucleophilic attack by KOCHF₂.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-difluoromethoxy-2-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding difluoromethoxybenzene derivative.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents like sodium periodate or potassium permanganate in aqueous or organic solvents.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives with various functional groups replacing the iodine atom.

Oxidation Reactions: Formation of iodoso or iodyl derivatives.

Reduction Reactions: Formation of difluoromethoxybenzene derivatives.

Scientific Research Applications

1,3-Difluoro-4-difluoromethoxy-2-iodobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene depends on the specific application and the target molecule

Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.

Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering the oxidation state of the iodine atom and affecting its reactivity.

Hydrogen Bonding and Van der Waals Interactions: The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from other halogenated aromatics. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences :

Electronic Effects :

- The difluoromethoxy group (-OCF$2$H) in the target compound is less electron-withdrawing than the trifluoromethoxy (-OCF$3$) group in 2-(trifluoromethoxy)iodobenzene but more electronegative than methoxy (-OCH$3$) or ethoxy (-OCH$2$CH$_3$) substituents . This impacts reactivity in electrophilic substitution or cross-coupling reactions.

- The iodine atom at position 2 facilitates transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura), similar to other iodobenzenes .

Synthetic Utility :

- Compared to 1,3-Difluoro-5-iodobenzene, the target compound’s difluoromethoxy group may stabilize intermediates in multi-step syntheses due to its resistance to hydrolysis .

- In contrast, methoxy-substituted analogs (e.g., 1,3-Difluoro-5-iodo-2-methoxybenzene) are more prone to demethylation under acidic conditions .

Physicochemical Properties: The density of analogs like 1-ethoxy-2,3-difluoro-4-iodobenzene is 1.77 g/cm³ , suggesting that the target compound’s density would be comparable due to similar halogen content. Solubility: Difluoromethoxy and ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-polar analogs .

Biological Activity

1,3-Difluoro-4-difluoromethoxy-2-iodobenzene is a halogenated aromatic compound characterized by the presence of two fluorine atoms, one iodine atom, and a difluoromethoxy group attached to a benzene ring. This unique structural arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene is C8H5F4I O, with a molecular weight of approximately 292.03 g/mol. The presence of multiple electronegative atoms, such as fluorine and iodine, enhances its reactivity and binding affinity for various biological targets.

Potential Biological Activities

While specific biological activities of 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene are not extensively documented, its structural features imply several potential interactions with biological systems:

- Antimicrobial Activity : Compounds with similar halogenated structures have been reported to exhibit antimicrobial properties. The ability to interfere with enzymatic functions or receptor interactions may contribute to this activity.

- Anticancer Activity : Halogenated aromatic compounds are often investigated for their anticancer potential. Their mechanisms may involve the modulation of signaling pathways or direct interaction with DNA.

The mechanisms by which 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene may exert its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, halogenated compounds typically engage in nucleophilic substitution reactions that can affect enzyme activity.

- Receptor Modulation : The unique electronic properties imparted by the fluorine and iodine atoms may allow the compound to interact with various receptors, potentially altering physiological responses .

Synthesis and Structure-Activity Relationship

The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene generally involves the iodination of 1,3-difluoro-4-difluoromethoxybenzene. This synthetic route is significant for developing analogs that may possess enhanced biological activity.

Table: Comparison of Similar Halogenated Compounds

Q & A

Q. What are the recommended synthetic routes for 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene, and how does the difluoromethoxy group influence reactivity?

The synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with fluorination of a benzene precursor, followed by iodination at the ortho position. The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethoxide (e.g., generated from ClCFOCH under basic conditions). The electron-withdrawing nature of the difluoromethoxy group reduces electron density on the aromatic ring, potentially slowing electrophilic substitutions but enhancing stability toward oxidation compared to methoxy analogs .

Q. How should researchers handle and store this compound to ensure stability?

Due to the iodine substituent’s sensitivity to light and moisture, store the compound under inert gas (argon or nitrogen) at 2–8°C. Use amber vials to prevent photodegradation. Waste must be segregated and treated by certified hazardous waste services to avoid environmental release of iodine or fluorine byproducts .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : NMR is essential to confirm the positions of fluorine atoms, as the difluoromethoxy group ( ppm) and aromatic fluorines ( to -120 ppm) exhibit distinct shifts.

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (CHFIO, expected ~337.91 g/mol).

- Boiling Point/Refractive Index : Compare experimental values (e.g., bp ~65°C, RI ~1.5560) with literature to assess purity .

Advanced Research Questions

Q. How does the difluoromethoxy group affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The difluoromethoxy group’s electron-withdrawing effect directs cross-coupling reactions to the iodine-bearing position (C-2) due to reduced electron density at adjacent carbons. However, steric hindrance from the bulky iodine may necessitate optimized catalysts (e.g., Pd(PPh) with bulky ligands) to improve yields. Contrast this with methoxy analogs, where electron-donating effects favor different regioselectivity .

Q. How can researchers resolve contradictions in reported stability data under varying conditions?

Discrepancies in stability studies (e.g., decomposition at room temperature vs. stability under inert gas) often arise from impurities or moisture content. Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Use Karl Fischer titration to quantify water content and correlate it with degradation rates. Reference studies on analogous iodobenzene derivatives to establish best practices .

Q. What strategies mitigate side reactions during fluorination steps in synthesis?

Fluorination via Balz-Schiemann or Halex reactions may compete with iodination. To suppress side products:

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The iodine atom acts as a leaving group in NAS, but the difluoromethoxy group’s electron-withdrawing nature activates the ring toward nucleophilic attack. Computational modeling (DFT) can predict activation barriers for substitutions at C-2 vs. C-4. Experimental validation via competitive reactions with amines or thiols under controlled pH is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.